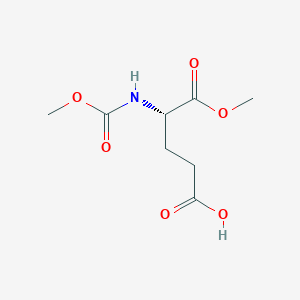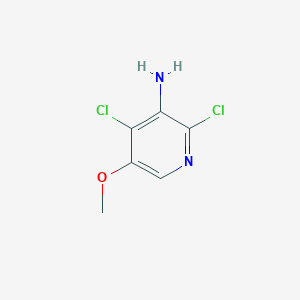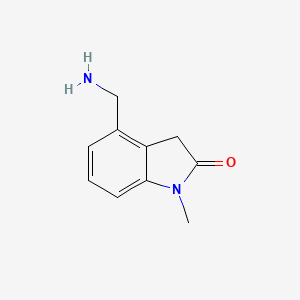
4-(Aminomethyl)-1-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-methylindolin-2-one is an organic compound that belongs to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring This particular compound features an aminomethyl group attached to the fourth position of the indoline ring and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-nitrobenzylamine, a reduction step can convert the nitro group to an amino group, followed by cyclization to form the indoline core. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aminomethyl group onto the indoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoline derivatives, while reduction can produce hydroxy-indoline compounds.
科学的研究の応用
4-(Aminomethyl)-1-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in the core structure.
4-(Aminomethyl)indole: Similar in structure but with an indole core instead of an indoline core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a similar aminomethyl group but with different substituents and core structure.
Uniqueness
4-(Aminomethyl)-1-methylindolin-2-one is unique due to its specific indoline core structure, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
4-(aminomethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9-4-2-3-7(6-11)8(9)5-10(12)13/h2-4H,5-6,11H2,1H3 |
InChIキー |
ONUFFDNIQSDBIO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=C(C=CC=C21)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


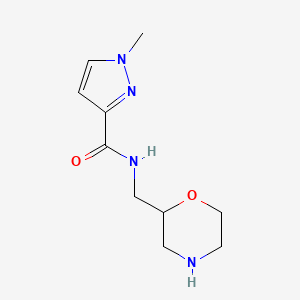
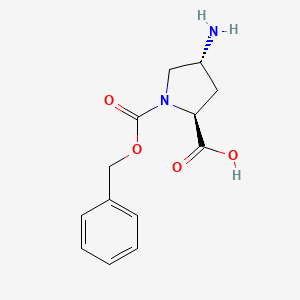
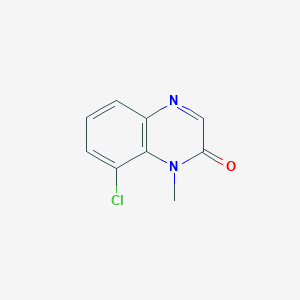
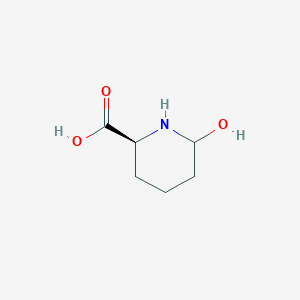
![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
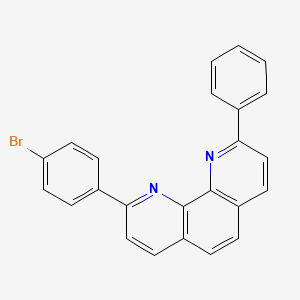
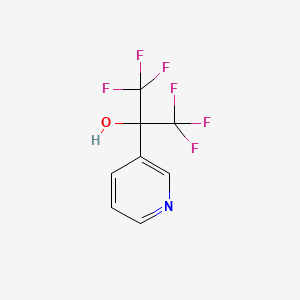
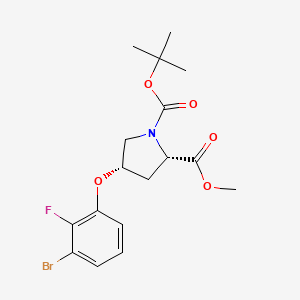
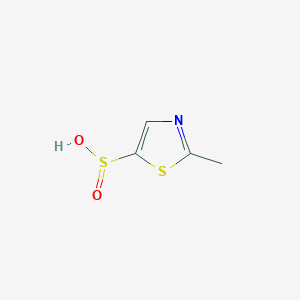
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
